Home > Products > Screening Compounds P22618 > 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid - 1858256-55-9

1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Catalog Number: EVT-1697981
CAS Number: 1858256-55-9
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one []

Compound Description: This compound serves as a precursor in the synthesis of a series of 6-(1H-benzimidazol-2-yl)-3-benzyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones. These derivatives demonstrate antimicrobial activity against Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. []

Relevance: This compound shares the core thieno[2,3-d]pyrimidine scaffold with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. The key difference lies in the substitution at the 6-position, where the target compound features a phenyl group, while this related compound has a 1H-benzimidazol-2-yl group. Both compounds exemplify a class of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting their structural similarities. []

2. 3-{(3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropionitrile monocitrate []

Compound Description: This compound exhibits a novel crystalline form, characterized by specific peaks in its powder roentgenogram. The compound is utilized in the preparation of medicinal agents targeting protein-tyrosine kinases, particularly JAK3, for the treatment and prevention of related diseases. []

Relevance: While this compound differs from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in its core structure, it shares a common element: a piperidine ring linked to a pyrimidine derivative. The target compound features a piperidine-4-carboxylic acid moiety attached to a thieno[2,3-d]pyrimidine, while this related compound has a piperidine ring connected to a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group through a methylamino linker. This shared structural motif, involving a piperidine ring linked to a pyrimidine derivative, connects the two compounds. []

3. Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate []

Compound Description: This compound, along with its 3-p-methylbenzyl derivative, show antifungal activity against Candida albicans. []

Relevance: This compound shares the thieno[2,3-d]pyrimidin-4(3H)-one core structure with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. The difference lies in the 6-position substituent, where the target compound has a phenyl group, while this related compound possesses a 1,2,4-oxadiazole-3-carboxylate group. This highlights the structural similarity of incorporating different heterocyclic groups at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. []

4. 5-Methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione []

Compound Description: This compound, along with its 4-S-alkyl derivatives, exhibits antifungal activity against Candida albicans. []

Relevance: This compound, despite being a thione derivative, shares the thieno[2,3-d]pyrimidine core structure with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. Both compounds demonstrate the versatility of the thieno[2,3-d]pyrimidine scaffold for accommodating various substituents, with the target compound bearing a phenyl group at the 6-position and a piperidine-4-carboxylic acid at the 4-position, while this related compound features a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 6-position. []

5. 2-[5-Methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide []

Compound Description: This compound exhibits antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

Relevance: This compound, similar to the previous two related compounds, shares the thieno[2,3-d]pyrimidine core with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. The structural variation lies in the presence of a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 6-position and an N-phenylacetamide group at the 3-position in this related compound, contrasting with the phenyl group at the 6-position and a piperidine-4-carboxylic acid at the 4-position in the target compound. This highlights the versatility of the thieno[2,3-d]pyrimidine scaffold in accepting various substitutions and generating compounds with diverse biological activities. []

6. N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (2) []

Compound Description: This compound exhibits potent inhibition against human dihydrofolate reductase (DHFR), similar to N-[4-[2-(amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514). It also demonstrates greater potency against E. coli thymidylate synthase (TS) compared to LY231514. []

Relevance: Although this compound differs from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in its core structure, it exemplifies the broader class of pyrimidine-based antifolates. Both compounds showcase the use of modified pyrimidine derivatives in the design of potential therapeutic agents targeting key enzymes in folate metabolism. []

7. N-[4-[2-(amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514) [, ]

Compound Description: LY231514 is a known inhibitor of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and serves as a reference compound for evaluating the activity of new pyrrolo[2,3-d]pyrimidine-based antifolates. [, ]

Relevance: Although this compound differs from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in its core structure, it exemplifies the broader class of pyrimidine-based antifolates. Both compounds showcase the use of modified pyrimidine derivatives in the design of potential therapeutic agents targeting key enzymes in folate metabolism. [, ]

8. N-[2-amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (4) []

Compound Description: This compound is a 6-methyl derivative of N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (2). It demonstrates higher potency against E. coli TS compared to LY231514 but lacks activity against human DHFR. []

Relevance: This compound, like its related analogue (2), belongs to the class of pyrrolo[2,3-d]pyrimidine-based antifolates. Despite structural differences from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, this compound highlights the impact of modifications on a pyrimidine ring on biological activity, reinforcing the potential of this class of compounds for therapeutic development. []

9. N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (3) []

Compound Description: This compound exhibits increased inhibitory potency against recombinant human DHFR compared to its C9-methyl analogue and shows greater growth inhibitory potency against various human tumor cell lines. []

Relevance: While differing in its core structure from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, this compound highlights the structural diversity within the class of pyrimidine-based antifolates. Both compounds emphasize the importance of exploring structural modifications within this class for optimizing biological activity and potential therapeutic applications. []

10. N-[4-[1-methyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (5) []

Compound Description: This compound exhibits increased recombinant human DHFR inhibitory potency and growth inhibitory potency against tumor cells compared to its 9-desmethyl analogue. []

Relevance: Similar to compound (9), this compound showcases the structural diversity within pyrimidine-based antifolates, highlighting the impact of structural modifications on biological activity. Although it differs from 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in its core structure, both compounds underscore the continued exploration of this class of compounds for therapeutic development. []

11. 2,4-Diamino-5-(chloromethyl)furo[2,3-d]pyrimidine [, , ]

Compound Description: This compound is a key intermediate in the synthesis of several classical antifolate analogues, including compounds (3) and (5), targeting dihydrofolate reductase (DHFR). [, , ]

Relevance: While not possessing the complete thieno[2,3-d]pyrimidine structure of 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, this compound represents a fragment of the target compound's core structure. It highlights the significance of the 2,4-diaminofuro[2,3-d]pyrimidine moiety in the design of DHFR inhibitors and the broader context of pyrimidine-based antifolate development. [, , ]

12. 2-Amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one []

Compound Description: This compound serves as a crucial intermediate in the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, designed as dual inhibitors of TS and DHFR. []

Relevance: This compound shares the thieno[2,3-d]pyrimidine-4(3H)-one core structure with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. The key differences include an ethyl group at the 6-position and an iodine atom at the 5-position in this related compound, while the target compound features a methyl group and a phenyl group at those positions, respectively. This close structural similarity emphasizes the importance of the thieno[2,3-d]pyrimidine-4(3H)-one scaffold in the development of potential dual inhibitors of TS and DHFR. []

13. N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2) []

Compound Description: This compound is a potent dual inhibitor of human TS and human DHFR and exhibits nanomolar GI50 values against tumor cells. Its 6-ethyl substitution enhances potency and broadens the spectrum of tumor inhibition compared to its 6-methyl analogue. []

Relevance: This compound shares a significant structural resemblance with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, featuring a thieno[2,3-d]pyrimidin-4(3H)-one core structure. Key variations include a 4-aminobenzoyl-L-glutamic acid moiety linked through a thioether at the 5-position and an ethyl group at the 6-position in this related compound, compared to a phenyl group at the 6-position and a piperidine-4-carboxylic acid at the 4-position in the target compound. This highlights the importance of exploring different substituents on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold to fine-tune biological activity and potential therapeutic applications. []

14. N-[4-[2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (1) [, ]

Compound Description: This compound is a classical antifolate analogue with a furo[2,3-d]pyrimidine ring system, designed as a potential dual inhibitor of TS and DHFR. [, ]

Relevance: Although differing in the core heterocycle, this compound shares a common structural feature with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid: a p-aminobenzoyl-L-glutamic acid moiety linked to the heterocycle through an ethylene bridge. This structural similarity emphasizes the exploration of different heterocyclic ring systems, such as furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine, in the design of potential dual inhibitors of TS and DHFR. [, ]

15. N-[4-[[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]methyl]benzoyl]-L-glutamic acid (4) []

Compound Description: This classical antifolate analogue features a -CH2NHCH2- bridge connecting the heterocyclic ring and p-aminobenzoyl-L-glutamate portions, demonstrating moderate to good DHFR inhibitory activity. []

Relevance: Although differing in the core heterocycle, this compound, like compound (14), shares a common structural feature with 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid: a p-aminobenzoyl-L-glutamic acid moiety linked to the heterocycle, albeit through a different bridge structure. This highlights the importance of exploring various linkers and heterocyclic systems in the development of potential dual inhibitors of TS and DHFR. []

Overview

1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a chemical compound that has gained considerable attention in various scientific fields due to its potential therapeutic applications. This compound features a unique thieno[2,3-d]pyrimidine core structure, which is fused with a piperidine ring and a carboxylic acid functional group. Its molecular formula is C18_{18}H20_{20}N2_{2}O2_{2}S, and it is identified by the CAS number 1858256-55-9. The compound is primarily studied for its biological activities, including antimicrobial, antiviral, and anticancer properties, making it a significant subject of research in medicinal chemistry and pharmacology .

Source and Classification

The compound can be classified as a thieno-pyrimidine derivative. Thieno-pyrimidines are known for their diverse biological activities and are often utilized as building blocks in drug discovery. The synthesis of this compound typically involves starting materials that are commercially available, which allows for efficient production in laboratory settings. The research surrounding this compound indicates its potential utility in various scientific applications, particularly in the fields of chemistry, biology, and medicine .

Synthesis Analysis

Methods

The synthesis of 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves several multi-step processes. Common methods include:

  1. Three-component coupling reactions: Utilizing catalysts such as zinc chloride to facilitate the formation of pyrimidine analogs.
  2. Oxidative coupling: Employing oxidizing agents to create desired functional groups within the molecule.
  3. Substitution reactions: Conducting nucleophilic substitutions to introduce various substituents onto the thieno-pyrimidine core.

Specific reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to maximize yield and purity of the final product .

Technical Details

The synthesis often requires careful monitoring of reaction parameters to ensure high efficiency. For example, temperatures may need to be controlled within specific ranges to avoid decomposition of sensitive intermediates.

Molecular Structure Analysis

Structure

The molecular structure of 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can be represented as follows:

Molecular Structure

Data

Key structural data includes:

  • Molecular Weight: 320.43 g/mol
  • Melting Point: Not specified in available literature
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on solvent used.
Chemical Reactions Analysis

1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid participates in various chemical reactions:

Reactions

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
  2. Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can produce reduced forms of the compound.
  3. Substitution: The compound can undergo nucleophilic substitution where functional groups are replaced by nucleophiles under specific conditions involving organic solvents and acids .

Technical Details

The efficiency and outcome of these reactions depend significantly on the choice of reagents and reaction conditions. For instance, oxidation reactions may require precise control over temperature and time to avoid overoxidation.

Mechanism of Action

The mechanism of action for 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific biological targets. It may bind to enzymes or receptors within cellular pathways, modulating their activity which can lead to various biological effects such as inhibition of tumor growth or antimicrobial activity.

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Physical properties such as solubility can vary based on environmental factors; thus, empirical data from experimental studies are essential for accurate characterization.

Applications

1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.
  3. Medicine: Ongoing research aims to explore its therapeutic potential against various diseases.
  4. Industry: Utilized in developing new materials and as a catalyst in chemical reactions .

Properties

CAS Number

1858256-55-9

Product Name

1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

IUPAC Name

1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C19H19N3O2S/c1-12-15-17(22-9-7-14(8-10-22)19(23)24)20-11-21-18(15)25-16(12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,23,24)

InChI Key

ADWNEGMHAMDVLO-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.